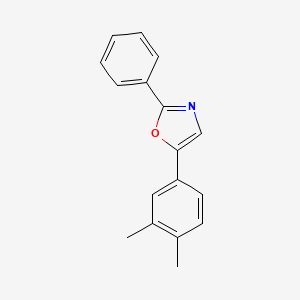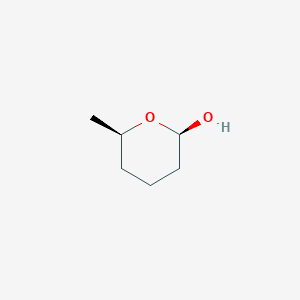![molecular formula C12H22O2 B14464741 1-{1-[(Propan-2-yl)oxy]prop-2-en-1-yl}cyclohexan-1-ol CAS No. 72087-65-1](/img/structure/B14464741.png)
1-{1-[(Propan-2-yl)oxy]prop-2-en-1-yl}cyclohexan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-{1-[(Propan-2-yl)oxy]prop-2-en-1-yl}cyclohexan-1-ol is an organic compound featuring a cyclohexanol core substituted with a prop-2-en-1-yl group and an isopropyl ether moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-{1-[(Propan-2-yl)oxy]prop-2-en-1-yl}cyclohexan-1-ol can be achieved through several steps:
Formation of the Prop-2-en-1-yl Intermediate: This involves the reaction of propenyl alcohol with an appropriate alkylating agent under basic conditions to form the prop-2-en-1-yl intermediate.
Cyclohexanol Derivative Formation: The intermediate is then reacted with cyclohexanol in the presence of an acid catalyst to form the desired cyclohexanol derivative.
Etherification: The final step involves the etherification of the cyclohexanol derivative with isopropyl alcohol under acidic conditions to yield this compound.
Industrial Production Methods: Industrial production of this compound typically involves large-scale batch reactions using similar synthetic routes. The process may include:
Continuous Stirred Tank Reactors (CSTRs): For the initial formation of intermediates.
Distillation Units: To purify the intermediates and final product.
Catalytic Reactors: For the etherification step, ensuring high yield and purity.
Chemical Reactions Analysis
Types of Reactions: 1-{1-[(Propan-2-yl)oxy]prop-2-en-1-yl}cyclohexan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The double bond in the prop-2-en-1-yl group can be reduced to form saturated derivatives.
Substitution: The ether moiety can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Alkyl halides or sulfonates in the presence of a base.
Major Products:
Oxidation Products: Cyclohexanone derivatives.
Reduction Products: Saturated cyclohexanol derivatives.
Substitution Products: Various substituted ethers.
Scientific Research Applications
1-{1-[(Propan-2-yl)oxy]prop-2-en-1-yl}cyclohexan-1-ol has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.
Medicinal Chemistry:
Material Science: Utilized in the synthesis of polymers and other advanced materials.
Mechanism of Action
The mechanism of action of 1-{1-[(Propan-2-yl)oxy]prop-2-en-1-yl}cyclohexan-1-ol involves its interaction with various molecular targets:
Molecular Targets: Enzymes and receptors involved in metabolic pathways.
Pathways Involved: The compound may modulate enzymatic activity or receptor binding, leading to changes in cellular processes.
Comparison with Similar Compounds
1-{1-[(Methoxy)prop-2-en-1-yl]cyclohexan-1-ol}: Similar structure but with a methoxy group instead of an isopropyl ether.
1-{1-[(Ethoxy)prop-2-en-1-yl]cyclohexan-1-ol}: Similar structure but with an ethoxy group.
Uniqueness: 1-{1-[(Propan-2-yl)oxy]prop-2-en-1-yl}cyclohexan-1-ol is unique due to the presence of the isopropyl ether moiety, which imparts distinct chemical and physical properties compared to its analogs.
Properties
CAS No. |
72087-65-1 |
|---|---|
Molecular Formula |
C12H22O2 |
Molecular Weight |
198.30 g/mol |
IUPAC Name |
1-(1-propan-2-yloxyprop-2-enyl)cyclohexan-1-ol |
InChI |
InChI=1S/C12H22O2/c1-4-11(14-10(2)3)12(13)8-6-5-7-9-12/h4,10-11,13H,1,5-9H2,2-3H3 |
InChI Key |
XVBAGJOUKAPFNC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC(C=C)C1(CCCCC1)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(NE)-N-[(2Z)-2-hydrazinylidene-3,3-dimethylbutylidene]hydroxylamine](/img/structure/B14464667.png)
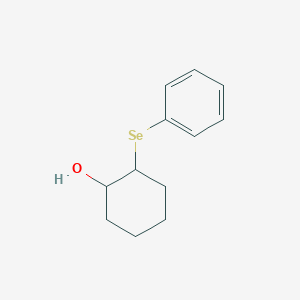
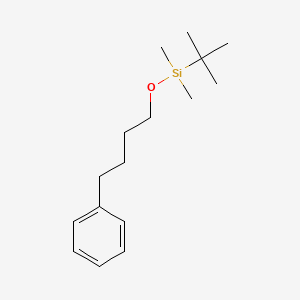
![N-[(E)-(Dimethylamino)methylidene]formamide](/img/structure/B14464676.png)
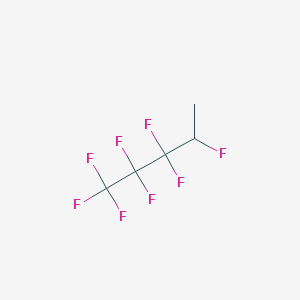
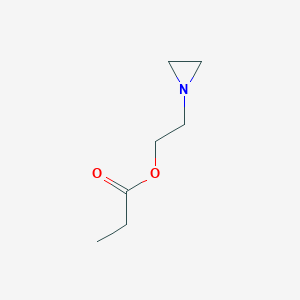
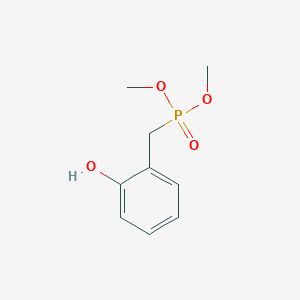
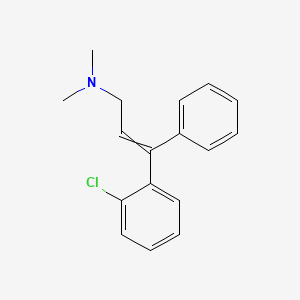

![zinc;3-[[9,10-dioxo-4-[3-(triethylazaniumyl)propylamino]anthracen-1-yl]amino]propyl-triethylazanium;tetrachloride](/img/structure/B14464706.png)
![3-[(1,2,2,6,6-Pentamethylpiperidin-4-YL)amino]propanenitrile](/img/structure/B14464726.png)
